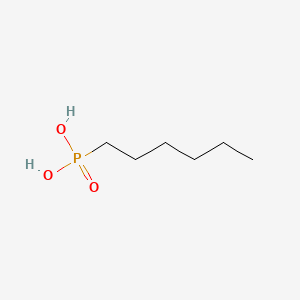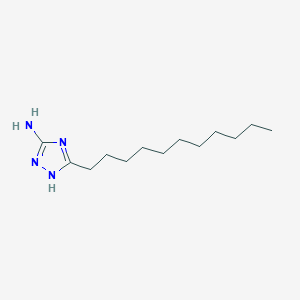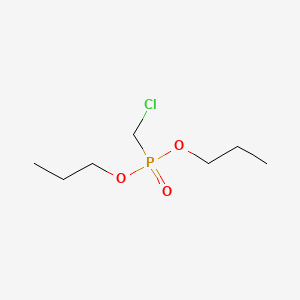
Hexylphosphonsäure
Übersicht
Beschreibung
Hexylphosphonic acid (HPA) is a phosphonic acid derivative that can be used as a capping agent and a surfactant .
Molecular Structure Analysis
The molecular formula of Hexylphosphonic acid is C6H15O3P . It has an average mass of 166.155 Da and a monoisotopic mass of 166.075882 Da .Chemical Reactions Analysis
The interaction of Hexylphosphonic acid with the Cu(111) surface has been evaluated in an aqueous acidic and in an ethanol solution by Monte Carlo and molecular dynamics simulations .Physical And Chemical Properties Analysis
Hexylphosphonic acid is a solid substance . It has a melting point of 97-103 °C .Wissenschaftliche Forschungsanwendungen
Nanopartikel-Synthese
HPA wird bei der Synthese von Nanopartikeln eingesetzt, darunter Quantenpunkte, Nanometallen und Nanokeramiken . Seine Fähigkeit, als Kappenmittel zu fungieren, trägt zur Stabilisierung dieser Partikel bei und steuert ihre Größe und Form während der Synthese. Dies ist entscheidend für die Anpassung der Eigenschaften von Nanopartikeln für spezifische Anwendungen, z. B. in der Elektronik, Photonik und in Medikamenten-Abgabesystemen.
Oberflächenbeschichtung
Die Verbindung wird auch zum Beschichten verschiedener Materialien verwendet, einschließlich Nanopartikeln, indem kondensierte hydrophobe Monoschichten gebildet werden . Diese Anwendung ist bedeutend für die Herstellung wasserabweisender Oberflächen, die Verbesserung der Haltbarkeit von Materialien und die Entwicklung von Korrosionsschutzbeschichtungen.
Supramolekulare Chemie
Aufgrund seiner strukturellen Analogie zum Phosphatrest findet HPA in der supramolekularen Chemie Verwendung bei der Gestaltung von Hybridmaterialien . Es kann spezifische Eigenschaften wie Wasserlöslichkeit, Koordination oder supramolekulare Eigenschaften einbringen, die für den Aufbau komplexer molekularer Anordnungen unerlässlich sind.
Bioaktive Eigenschaften
HPA und andere Phosphonsäuren sind für ihre bioaktiven Eigenschaften bekannt. Sie werden in der Medikamentenentwicklung eingesetzt, als Arzneimittel oder Pro-Arzneimittel . Die Ähnlichkeit von Phosphonsäuren mit natürlichen biologischen Molekülen ermöglicht es ihnen, effektiv mit biologischen Systemen zu interagieren, was sie in der medizinischen Chemie wertvoll macht.
Analytische Chemie
In der analytischen Chemie wird HPA zur Funktionalisierung von Oberflächen verwendet . Diese Anwendung ist besonders nützlich bei der Entwicklung von Sensoren und Assays, bei denen die Oberflächeneigenschaften modifiziert werden müssen, um bestimmte Moleküle oder Ionen zu erkennen.
Medizinische Bildgebung
HPA-Derivate werden aufgrund ihres Potenzials in der medizinischen Bildgebung untersucht . Durch die Anlagerung an bestimmte Gewebe oder Zellen können sie als Kontrastmittel in bildgebenden Verfahren dienen und so bei der Diagnose und Überwachung verschiedener Gesundheitszustände helfen.
Knochen-Targeting
Phosphonsäuren werden aufgrund ihrer Affinität zu Knochengewebe für das Knochen-Targeting verwendet . Dies macht HPA wertvoll bei der Forschung und Entwicklung von Behandlungen für knochenbedingte Erkrankungen wie Osteoporose.
Phosphoantigen-Forschung
Schließlich wird HPA bei der Untersuchung von Phosphoantigenen eingesetzt, bei denen es sich um Verbindungen handelt, die das Immunsystem stimulieren . Diese Anwendung ist in der Immunologie und Impfstoffentwicklung von Bedeutung, wo das Verständnis der Wechselwirkung zwischen Phosphoantigenen und dem Immunsystem entscheidend ist.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Hexylphosphonic acid, a phosphonic acid derivative, primarily targets lipase, an enzyme that catalyzes the hydrolysis of triglycerides . This interaction with lipase is crucial for the compound’s biological activity.
Mode of Action
The interaction of Hexylphosphonic acid with its target, lipase, results in the hydrolysis of triglycerides . This process involves the breakdown of triglycerides into glycerol and fatty acids, a critical step in lipid metabolism.
Biochemical Pathways
Hexylphosphonic acid, through its action on lipase, affects the lipid metabolism pathway. The hydrolysis of triglycerides is a key step in this pathway, leading to the production of glycerol and fatty acids. These products can then enter various downstream pathways, contributing to energy production, lipid synthesis, and other metabolic processes .
Pharmacokinetics
These properties can significantly impact the bioavailability of Hexylphosphonic acid, determining its effectiveness in exerting its biological effects .
Result of Action
The primary molecular effect of Hexylphosphonic acid’s action is the hydrolysis of triglycerides into glycerol and fatty acids . This process can influence various cellular functions, given the role of these products in energy production, lipid synthesis, and other metabolic activities.
Biochemische Analyse
Biochemical Properties
Hexylphosphonic acid plays a significant role in biochemical reactions, particularly as a surfactant to disperse multi-walled carbon nanotubes and modify the surface of barium titanate . It interacts with various enzymes, proteins, and biomolecules, influencing their activity and stability. For instance, hexylphosphonic acid can bind to the surface of nanoparticles, altering their properties and enhancing their dispersion in aqueous solutions . This interaction is crucial for the development of advanced materials and nanotechnology applications.
Cellular Effects
Hexylphosphonic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that hexylphosphonic acid can cause severe skin burns and eye damage, indicating its potential cytotoxic effects . Additionally, it may interact with cellular membranes, altering their permeability and affecting the transport of molecules across the cell membrane .
Molecular Mechanism
The molecular mechanism of hexylphosphonic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Hexylphosphonic acid can act as a capping agent, binding to the surface of nanoparticles and stabilizing them in solution . This binding interaction can inhibit or activate specific enzymes, depending on the nature of the interaction. Furthermore, hexylphosphonic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexylphosphonic acid can change over time. The stability and degradation of hexylphosphonic acid are critical factors that influence its long-term effects on cellular function. Studies have shown that hexylphosphonic acid can degrade over time, leading to the formation of phosphonic acid anhydride . This degradation can affect the compound’s efficacy and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of hexylphosphonic acid vary with different dosages in animal models. At low doses, hexylphosphonic acid may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of hexylphosphonic acid can cause severe skin burns and eye damage, highlighting its potential toxicity . It is essential to determine the appropriate dosage to minimize adverse effects and maximize the compound’s benefits.
Metabolic Pathways
Hexylphosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This inhibition can affect metabolic pathways, leading to changes in metabolite levels and cellular function.
Transport and Distribution
Hexylphosphonic acid is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can bind to cellular membranes, influencing its localization and accumulation within specific cellular compartments . This binding interaction is crucial for the compound’s efficacy and its impact on cellular processes.
Subcellular Localization
The subcellular localization of hexylphosphonic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Hexylphosphonic acid can localize to cellular membranes, where it interacts with membrane proteins and affects their function . This localization is essential for the compound’s activity and its role in cellular processes.
Eigenschaften
IUPAC Name |
hexylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWAEWLHSDGBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963772 | |
| Record name | Hexylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4721-24-8 | |
| Record name | 4721-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 4-[(mercaptoacetyl)amino]benzoate](/img/structure/B1362454.png)





